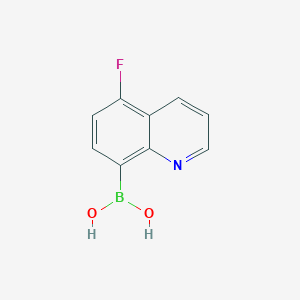
(5-Fluoroquinolin-8-yl)boronic acid
説明
Synthesis Analysis
The synthesis of “(5-Fluoroquinolin-8-yl)boronic acid” involves the use of organoboron reagents . The compound’s structure incorporates a fluoroquinoline moiety, a core structure found in many clinically used antibiotics belonging to the fluoroquinolone class. By attaching other functional groups to the boronic acid moiety, researchers can explore the development of novel therapeutic agents with improved properties.Molecular Structure Analysis
The molecular formula of “(5-Fluoroquinolin-8-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 g/mol . The InChI key is HWFXMAQYNZHRLY-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as “(5-Fluoroquinolin-8-yl)boronic acid”, can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.Physical And Chemical Properties Analysis
“(5-Fluoroquinolin-8-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .科学的研究の応用
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in the synthesis of various organic compounds .
- Methods of Application : The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
- Results or Outcomes : This approach could lead to the development of new organic compounds, although specific results or outcomes were not provided in the sources I found .
- Summary of Application : Boronic acids, including “(5-Fluoroquinolin-8-yl)boronic acid”, can be used in the development of new materials .
- Methods of Application : The boronic acid group can form reversible covalent bonds with diols and amines, allowing for the creation of dynamic covalent materials .
- Results or Outcomes : This could potentially lead to the creation of new materials with unique properties, although specific results or outcomes were not provided in the sources I found .
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in pharmaceutical research to develop new drugs .
- Methods of Application : The boronic acid group can form reversible covalent bonds with certain functional groups within biological targets, potentially leading to more potent and selective drugs .
- Results or Outcomes : This could potentially lead to the creation of new drugs with enhanced therapeutic effects, although specific results or outcomes were not provided in the sources I found .
Chemical Synthesis
Material Science
Pharmaceutical Research
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in chemical biology as a building block for the synthesis of complex molecules .
- Methods of Application : The boronic acid group can participate in bioconjugation reactions, which are widely used in the synthesis of bioactive molecules .
- Results or Outcomes : This approach could lead to the development of new bioactive compounds, although specific results or outcomes were not provided in the sources I found .
- Summary of Application : Another area of exploration involves the development of “(5-Fluoroquinolin-8-yl)boronic acid” conjugates with biomolecules .
- Methods of Application : By combining the properties of the fluoroquinoline group with a biomolecule, researchers can create new bioconjugates with targeted effects .
- Results or Outcomes : This could potentially lead to the creation of new bioconjugates with enhanced biological effects, although specific results or outcomes were not provided in the sources I found .
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in pharmacokinetic studies to develop new drugs .
- Methods of Application : The boronic acid group can form reversible covalent bonds with certain functional groups within biological targets, potentially leading to more potent and selective drugs .
- Results or Outcomes : This could potentially lead to the creation of new drugs with enhanced therapeutic effects, although specific results or outcomes were not provided in the sources I found .
Chemical Biology
Bioconjugation
Pharmacokinetics
Safety And Hazards
“(5-Fluoroquinolin-8-yl)boronic acid” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
将来の方向性
The future directions of “(5-Fluoroquinolin-8-yl)boronic acid” could involve exploring the development of novel therapeutic agents with improved properties by attaching other functional groups to the boronic acid moiety. Additionally, the compound could be used in further studies involving Suzuki-Miyaura couplings.
Relevant Papers “(5-Fluoroquinolin-8-yl)boronic acid” has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), Cell Research 33, 546–561 (2023), and Molecular Cancer 21.1 (2022): 1-17 .
特性
IUPAC Name |
(5-fluoroquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXMAQYNZHRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674734 | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoroquinolin-8-yl)boronic acid | |
CAS RN |
1072951-45-1 | |
| Record name | B-(5-Fluoro-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)
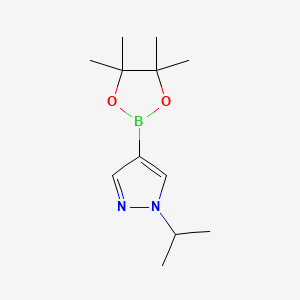
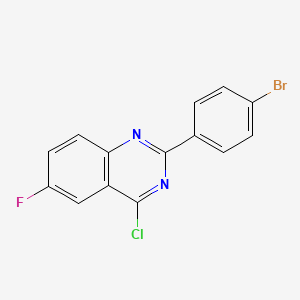
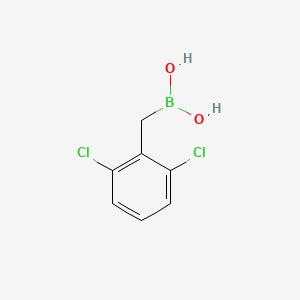
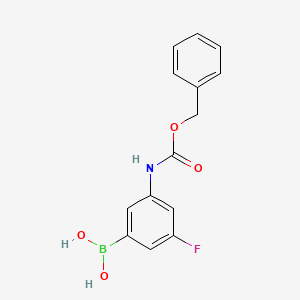
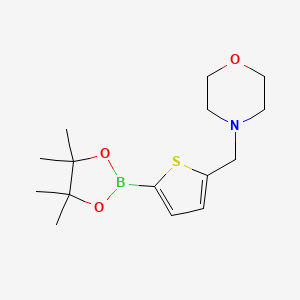
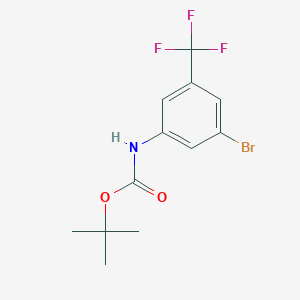
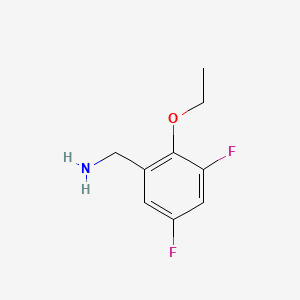
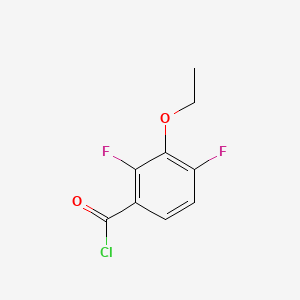
![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)
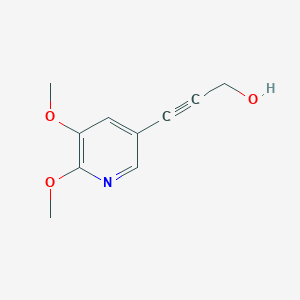
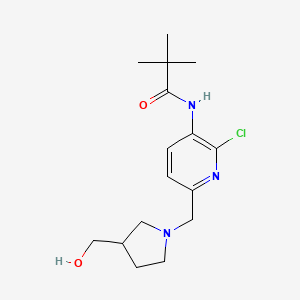
![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)